

Technical Support Center: SU-8 Processing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

[Get Quote](#)

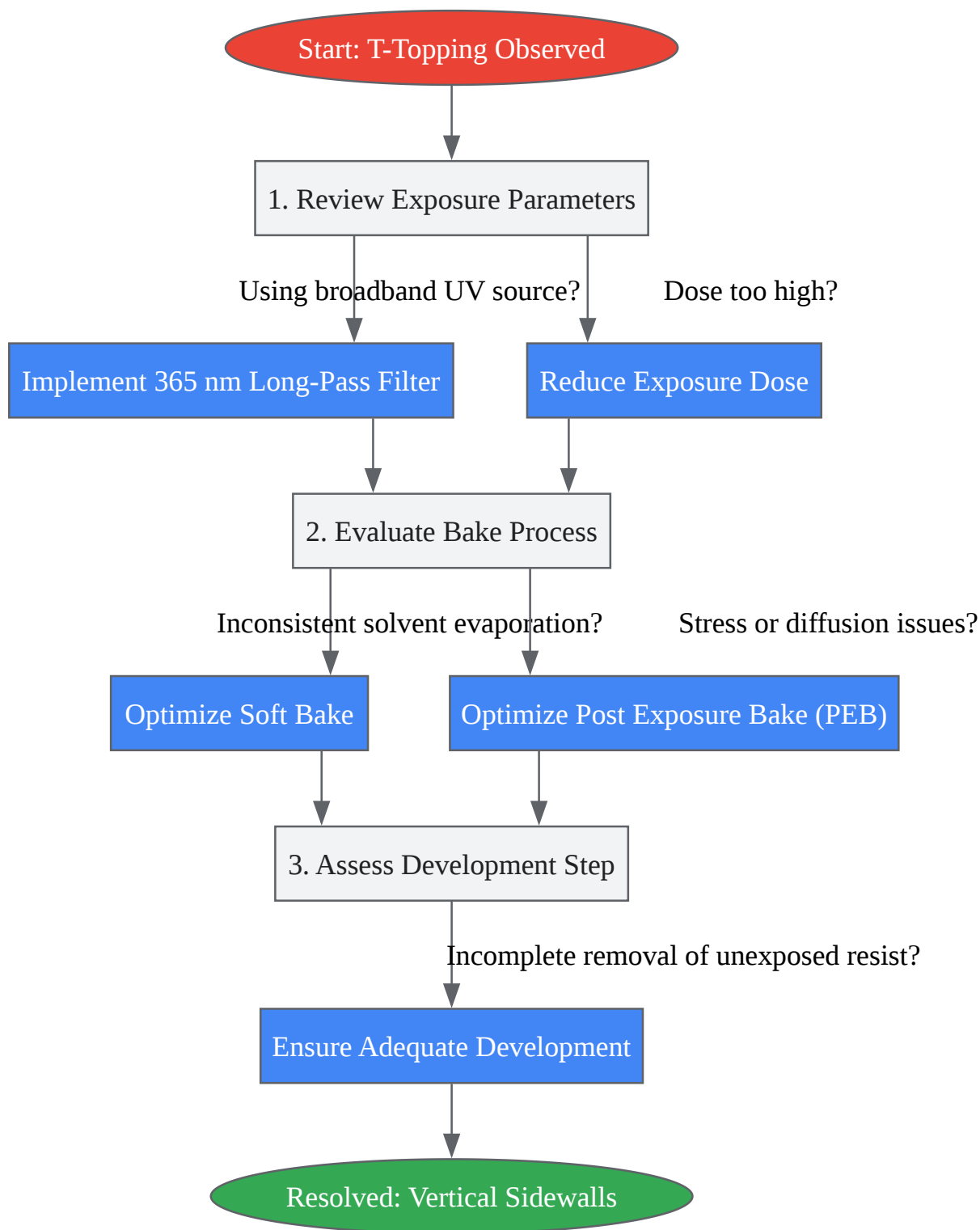
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during SU-8 photolithography, with a specific focus on reducing "T-topping" in fabricated structures.

Troubleshooting Guide: Reducing T-Topping in SU-8 Structures

T-topping is the formation of a wider, cap-like structure at the top surface of an SU-8 feature, deviating from the desired vertical sidewall profile. This phenomenon is primarily caused by the over-exposure of the top layer of the photoresist. This guide provides a systematic approach to diagnose and resolve this issue.

Visual Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting T-topping in your SU-8 structures.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for SU-8 T-topping.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of T-topping in SU-8 structures?

A1: The primary cause of T-topping is the over-exposure of the top surface of the SU-8 resist. [1][2][3] SU-8 has high actinic absorption below 350 nm, leading to a higher concentration of photo-generated acid at the surface. [1][2] This causes the top layer to cross-link more extensively than the bulk of the resist, resulting in a wider top profile after development.

Q2: How does the exposure wavelength affect T-topping?

A2: SU-8 is most sensitive to near-UV radiation (350-400 nm). [1] Wavelengths below 350 nm are strongly absorbed at the surface of the resist, which can lead to T-topping. [1][2] It is highly recommended to use a long-pass filter (e.g., a 360 nm long-pass filter) to block these shorter wavelengths, especially for thick resist layers (≥ 15 microns). [4]

Q3: Can an incorrect exposure dose lead to T-topping?

A3: Yes, an excessive exposure dose is a significant contributor to T-topping. [5] It is crucial to optimize the exposure energy for your specific film thickness and substrate. A dose that is too high will result in over-exposure of the surface layer.

Q4: How do the soft bake and post-exposure bake (PEB) processes influence T-topping?

A4: The soft bake and PEB steps are critical for managing solvent content and stress within the SU-8 film.

- **Soft Bake:** An improper soft bake can leave excess solvent in the resist, which can affect the photo-acid diffusion during exposure and PEB. A two-step soft bake (e.g., 65°C followed by 95°C) is often recommended to allow for a more controlled evaporation of the solvent. [6][7]
- **Post-Exposure Bake (PEB):** The PEB step thermally activates the cross-linking initiated by the photo-generated acid. If the temperature is ramped too quickly or is too high, it can lead to increased stress and diffusion of the acid, potentially contributing to profile distortion. A gradual ramp-up and ramp-down of temperature is advised. [6]

Q5: Can the development process affect the final sidewall profile?

A5: While less of a direct cause of T-topping, an incomplete development can leave behind a "scum" or residue that may alter the appearance of the final structure. Ensure that the development time is sufficient for the thickness of your SU-8 film and that fresh developer is used.

Data Presentation: Recommended Processing Parameters

The following tables provide a starting point for process optimization. These values are based on manufacturer recommendations and should be adapted to your specific experimental conditions.

Table 1: Recommended Soft Bake Parameters for SU-8 2000 Series

SU-8 Type	Thickness (μm)	Bake Time at 65°C (minutes)	Bake Time at 95°C (minutes)
SU-8 2000.5	0.5 - 1.5	1	1 - 2
SU-8 2002	2 - 4	1	2 - 3
SU-8 2005	5 - 8	1 - 2	3 - 5
SU-8 2007	7 - 12	2	5 - 7
SU-8 2010	10 - 20	2 - 3	7 - 10
SU-8 2015	15 - 30	3 - 5	10 - 15
SU-8 2025	25 - 40	5	15 - 20
SU-8 2035	35 - 60	5 - 7	20 - 30
SU-8 2050	50 - 80	7 - 10	30 - 45
SU-8 2075	75 - 150	10 - 15	45 - 60

Table 2: Recommended Post-Exposure Bake (PEB) Parameters for SU-8 2000 Series

SU-8 Type	Thickness (μm)	Bake Time at 65°C (minutes)	Bake Time at 95°C (minutes)
SU-8 2000.5	0.5 - 1.5	1	1
SU-8 2002	2 - 4	1	2 - 3
SU-8 2005	5 - 8	1 - 2	3 - 4
SU-8 2007	7 - 12	2	4 - 5
SU-8 2010	10 - 20	3	5 - 6
SU-8 2015	15 - 30	3 - 4	6 - 7
SU-8 2025	25 - 40	5	7 - 8
SU-8 2035	35 - 60	5 - 6	8 - 10
SU-8 2050	50 - 80	6 - 8	10 - 12
SU-8 2075	75 - 150	8 - 10	12 - 15

Table 3: Recommended Exposure Doses for SU-8 2000 Series (i-line, 365 nm)

SU-8 Type	Thickness (μm)	Exposure Dose (mJ/cm ²)
SU-8 2000.5	0.5 - 1.5	60 - 80
SU-8 2002	2 - 4	100 - 120
SU-8 2005	5 - 8	120 - 150
SU-8 2007	7 - 12	140 - 180
SU-8 2010	10 - 20	160 - 220
SU-8 2015	15 - 30	180 - 280
SU-8 2025	25 - 40	200 - 350
SU-8 2035	35 - 60	250 - 450
SU-8 2050	50 - 80	300 - 550
SU-8 2075	75 - 150	400 - 700

Note: These values are approximate and may need to be adjusted based on substrate reflectivity and the specific performance of your exposure tool. When using a broadband source with a filter, the exposure time may need to be increased by approximately 40%.[\[8\]](#)

Experimental Protocols

Protocol 1: Optimization of Exposure to Reduce T-Topping

This protocol outlines a systematic approach to determine the optimal exposure dose to minimize T-topping.

Objective: To find the minimum exposure dose required for complete cross-linking without causing T-topping.

Materials:

- SU-8 coated substrate

- Photomask with desired features
- UV exposure tool (ideally with i-line or a 365 nm long-pass filter)
- SU-8 developer
- Microscope for inspection

Methodology:

- Substrate Preparation: Prepare your SU-8 coated substrate according to your standard procedure, ensuring a consistent film thickness.
- Exposure Dose Matrix:
 - Based on the recommended dose for your SU-8 thickness from Table 3, create a matrix of exposure doses. For example, if the recommended dose is 200 mJ/cm², test doses of 150, 175, 200, 225, and 250 mJ/cm².
 - Expose different sections of your substrate with each of these doses.
- Post-Exposure Bake (PEB): Perform the PEB using the recommended parameters for your SU-8 thickness. Ensure a slow ramp-up and cool-down of temperature.
- Development: Develop the substrate for the recommended time. Ensure vigorous agitation for thick films.
- Inspection:
 - Rinse the substrate with Isopropyl Alcohol (IPA) and dry with nitrogen.
 - Inspect the features under a microscope. Look for the presence and severity of T-topping at each exposure dose.
 - Also, check for under-exposure issues at lower doses, such as feature lifting or incomplete structures.

- Analysis: Identify the exposure dose that provides vertical sidewalls without signs of under-exposure. This will be your optimal exposure dose.

Protocol 2: Optimization of Bake Parameters

This protocol provides a method for optimizing the soft bake and PEB steps to improve sidewall profiles.

Objective: To determine the bake parameters that minimize stress and ensure proper solvent content for optimal lithography.

Materials:

- SU-8 coated substrates
- Hotplate with ramping capability
- UV exposure tool
- SU-8 developer
- Microscope for inspection

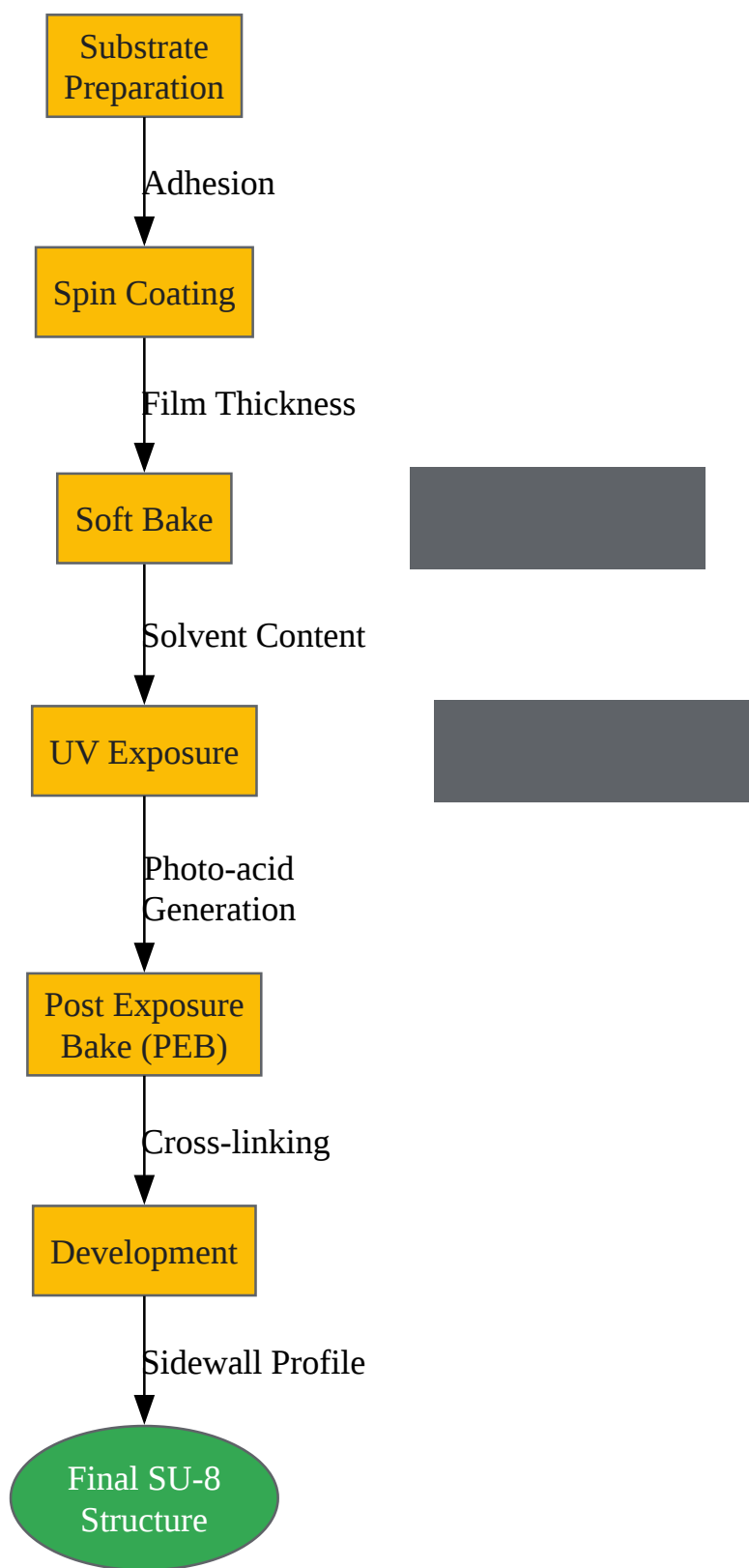
Methodology:

- Soft Bake Optimization:
 - Prepare multiple SU-8 coated substrates.
 - Vary the soft bake times at 65°C and 95°C around the recommended values in Table 1. For example, for a 25 µm film, you could test:
 - Condition A: 5 min @ 65°C, 15 min @ 95°C (Recommended)
 - Condition B: 7 min @ 65°C, 20 min @ 95°C
 - Condition C: 3 min @ 65°C, 10 min @ 95°C
 - Ensure a slow temperature ramp between steps.

- Exposure and PEB: Expose all substrates with the optimized dose determined from Protocol 1 and perform the standard PEB.
- Development and Inspection: Develop and inspect the substrates. Note any differences in sidewall profile, adhesion, or cracking between the different soft bake conditions.
- PEB Optimization:
 - Using the optimized soft bake condition, prepare another set of substrates.
 - Vary the PEB times at 65°C and 95°C around the recommended values in Table 2.
 - Expose all substrates with the optimal dose.
- Development and Inspection: Develop and inspect the substrates, looking for improvements in the sidewall profile and reduction of stress-related defects.
- Analysis: Select the combination of soft bake and PEB parameters that yields the best structural fidelity.

Logical Relationship of Processing Steps

The following diagram illustrates the interconnectedness of the key processing steps in SU-8 lithography and their impact on the final structure.



[Click to download full resolution via product page](#)

Caption: Key SU-8 processing steps and their relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. seas.upenn.edu [seas.upenn.edu]
- 2. microresist.de [microresist.de]
- 3. mdpi.com [mdpi.com]
- 4. amolf.nl [amolf.nl]
- 5. researchgate.net [researchgate.net]
- 6. SU-8 photolithography: Baking - Elveflow [elveflow.com]
- 7. ws.binghamton.edu [ws.binghamton.edu]
- 8. apps.mnc.umn.edu [apps.mnc.umn.edu]
- To cite this document: BenchChem. [Technical Support Center: SU-8 Processing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198560#reducing-t-topping-in-su-8-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com